molecular formula C14H13N5O2S B2761699 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 1396710-44-3

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2761699
CAS No.: 1396710-44-3
M. Wt: 315.35
InChI Key: OSDUHXPOLMNCHH-UHFFFAOYSA-N
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Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a tetrazole core substituted with a methyl group at the 4-position and a phenylacetamide moiety linked to a thiophene ring. The tetrazole ring contributes to its electron-deficient aromatic character, enabling strong hydrogen-bonding interactions (donor: N–H; acceptor: carbonyl and tetrazole N atoms) .

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-18-14(21)19(17-16-18)11-6-4-10(5-7-11)15-13(20)9-12-3-2-8-22-12/h2-8H,9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDUHXPOLMNCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that possesses a unique structure with potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound features a tetrazole ring linked to a phenyl group and an acetyl-thiophene moiety , contributing to its diverse biological interactions. The molecular formula is C13H14N4OC_{13}H_{14}N_{4}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Formation of the Tetrazole Ring : Synthesized by reacting an appropriate nitrile with sodium azide.
  • Attachment to the Phenyl Group : This is achieved through a substitution reaction.
  • Formation of the Acetamide Moiety : The thiophene derivative is introduced via a coupling reaction with the tetrazole-phenyl intermediate.

These methods ensure high yield and structural integrity of the final product .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptor activities that are crucial in cellular signaling processes.

Pharmacological Potential

Research indicates that compounds containing tetrazole rings often exhibit:

  • Anti-inflammatory Properties : Potential applications in treating inflammatory diseases due to their ability to modulate inflammatory mediators.
  • Antimicrobial Activity : Some studies suggest that similar compounds show effectiveness against various microbial strains .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Identified potential anti-inflammatory effects through enzyme inhibition pathways.
Demonstrated antimicrobial activity in related tetrazole compounds against various pathogens.
Suggested mechanisms involving receptor modulation leading to therapeutic effects in degenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

a) N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide (Compound 55, )
  • Core Structure : 1,2,4-Triazole vs. tetrazole.
  • Key Differences :
    • The triazole ring has one fewer nitrogen atom than tetrazole, reducing electron deficiency but maintaining aromaticity.
    • A 3-fluorophenyl substituent and methoxy group increase lipophilicity and electronic effects compared to the methyl group in the target compound.
  • Implications : The fluorine atom may enhance metabolic stability, while the methoxy group could improve solubility .
b) N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
  • Core Structure : Thiazolo[4,5-d]pyridazine vs. tetrazole.
  • A chlorophenyl group introduces higher lipophilicity than the unsubstituted phenyl group in the target compound.
  • Implications : The chlorine substituent may improve membrane permeability but could also increase toxicity risks .
c) 1-amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one (Compound C1, )
  • Core Structure : Imidazole vs. tetrazole.
  • Key Differences: The imidazole ring is less electron-deficient, altering hydrogen-bonding capacity. A benzothiophene and dimethylamino benzylidene group enhance solubility and fluorescence properties.
  • Implications: The dimethylamino group may act as a proton sponge, influencing pH-dependent behavior .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Substituents Melting Point (°C) Yield (%)
Target Compound C₁₃H₁₂N₄O₂S 296.33 Tetrazole Methyl, thiophen-2-yl Not reported Not reported
Compound 55 C₂₀H₁₆FN₃O₂S 381.43 1,2,4-Triazole 3-Fluorophenyl, methoxy Not reported 42.3
Compound C₁₇H₁₂ClN₃O₂S₂ 402.88 Thiazolo-pyridazine Chlorophenyl, thiophen-2-yl Not reported Not reported
Compound C1 C₂₀H₁₆ClN₃OS 381.88 Imidazole 3-Chlorobenzothiophen-2-yl, dimethylamino Not reported Not reported

Key Observations :

  • The target compound’s lower molecular weight (296.33 g/mol) suggests better bioavailability compared to bulkier analogs like the compound (402.88 g/mol).
  • Yields for similar derivatives (e.g., 42.3% for Compound 55) indicate moderate synthetic efficiency, likely due to challenges in heterocyclic ring formation .

Hydrogen-Bonding and Computational Analysis

  • Target Compound: The tetrazole N–H and carbonyl groups provide multiple hydrogen-bonding sites, critical for crystal packing and target binding.
  • Compound 55 : The triazole core offers fewer hydrogen-bonding sites but may exhibit stronger π-π interactions due to the fluorophenyl group.
  • Compound : The thiazolo-pyridazine system’s fused rings may adopt planar conformations, favoring stacking interactions but reducing solubility .

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